REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][C:10]1[C:11]([O:13][C:14](=O)[C:15]=1[Cl:16])=[O:12]>O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:11](=[O:12])[C:10]([Cl:9])=[C:15]([Cl:16])[C:14]2=[O:13])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
10g
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl/C=1/C(=O)OC(\C1\Cl)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperatures
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
a crystal was removed out
|
Type
|
CUSTOM
|
Details
|
which was separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(=C(C1=O)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |